

# Application Notes and Protocols: Azoxybenzene as a Photoswitch in Materials Science

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## Compound of Interest

Compound Name: Azoxybenzene

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These application notes provide a comprehensive overview of **azoxybenzene** as a photoswitchable molecule in materials science. While less common than its close relative, azobenzene, **azoxybenzene** offers unique photochemical properties that are of interest in specific applications, particularly in the field of liquid crystals. This document details the synthesis, photoswitching characteristics, and a primary application of **azoxybenzene**, with comparative data to contextualize its performance.

## Introduction to Azoxybenzene Photoswitches

**Azoxybenzene** is a photochromic molecule that can undergo reversible isomerization between its trans and cis isomers upon exposure to light of specific wavelengths. This photoisomerization leads to significant changes in its molecular geometry, dipole moment, and absorption spectrum, making it a candidate for the development of smart materials. The trans isomer is generally more thermodynamically stable, while the cis isomer is a metastable state that can revert to the trans form either thermally or photochemically.

The primary photochemical processes of **azoxybenzene** upon irradiation include:

- cis-trans Isomerization: Reversible conversion between the two geometric isomers.
- Wallach Rearrangement: Photochemical rearrangement to form hydroxyazobenzene, particularly under acidic conditions.<sup>[1]</sup>

- Photoreduction: Reduction to azobenzene can occur, especially in the presence of a sensitizer.

While the application of **azoxybenzene** as a photoswitch is not as widespread as azobenzene, its unique properties have been leveraged in the field of liquid crystals, where the geometric change upon isomerization can disrupt the liquid crystalline phase, leading to a photo-controlled nematic-isotropic transition.<sup>[2]</sup>

## Quantitative Data on Azoxybenzene Photoswitching

The photoswitching efficiency and stability of **azoxybenzene** are critical parameters for its application in materials. The following table summarizes key quantitative data for **azoxybenzene**'s photoisomerization.

Parameter	Value	Conditions	Reference(s)
trans → cis Isomerization			
Wavelength ( $\lambda_{\text{max}}$ )	330-370 nm	Heptane and Ethanol	[3]
Quantum Yield ( $\Phi_{\text{t-c}}$ )	0.11	Heptane and Ethanol	[3]
cis → trans Isomerization			
Wavelength ( $\lambda_{\text{max}}$ )	Short-wavelength visible light	Dilute solution	[2]
Quantum Yield ( $\Phi_{\text{c-t}}$ )	0.60	Heptane and Ethanol	[3]
Thermal Relaxation (cis → trans)			
Activation Energy ( $E_a$ )	25 kcal/mol	95% Ethanol	[3]
19 kcal/mol	Heptane	[3]	
(66 ± 7) kJ/mol	Liquid crystal phase	[2][4]	
Half-life ( $t_{1/2}$ )	~4 hours at room temp.	Calculated from rate constant	[2]

## Experimental Protocols

### Synthesis of Azoxybenzene

This protocol describes a common method for the synthesis of **azoxybenzene** through the reductive dimerization of nitrosobenzene.[5]

Materials:

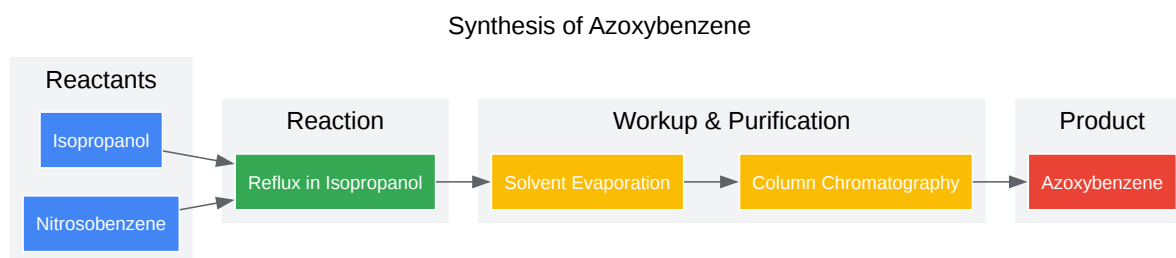
- Nitrosobenzene

- Isopropanol
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Silica gel for column chromatography
- Hexane and Ethyl acetate (for chromatography)

Procedure:

- Dissolve nitrosobenzene in isopropanol in a round-bottom flask equipped with a magnetic stir bar. The concentration can be in the range of 0.1-0.5 M.
- Attach a reflux condenser to the flask.
- Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Continue refluxing for several hours until the starting material is consumed.
- Allow the reaction mixture to cool to room temperature.
- Remove the solvent (isopropanol) under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Collect the fractions containing the **azoxybenzene** product and evaporate the solvent to obtain the purified solid.
- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and mass spectrometry.

Diagram of Synthetic Workflow:



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Caption: Workflow for the synthesis of **azoxybenzene**.

## Characterization of Photoswitching by UV-Vis Spectroscopy

This protocol outlines the procedure for monitoring the photoisomerization of **azoxybenzene** using UV-Vis spectroscopy.

Materials:

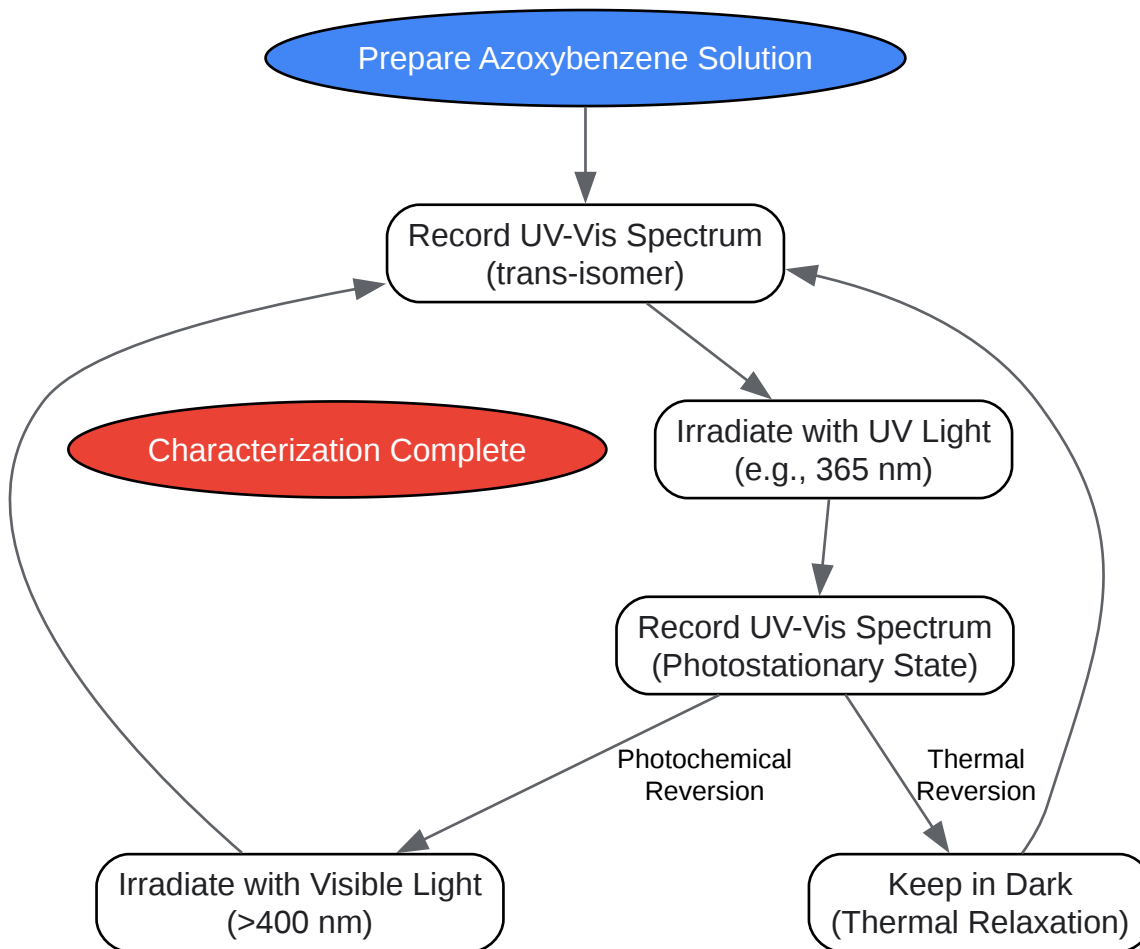
- **Azoxybenzene** solution (e.g., in heptane or ethanol)
- Quartz cuvette
- UV-Vis spectrophotometer
- UV light source (e.g., 365 nm LED)
- Visible light source (e.g., >400 nm)

Procedure:

- Prepare a dilute solution of **azoxybenzene** in a suitable solvent (e.g., heptane) to have an absorbance maximum around 1.0.
- Transfer the solution to a quartz cuvette and record the initial absorption spectrum. This spectrum corresponds to the thermally stable trans-isomer.
- Irradiate the sample in the cuvette with a UV light source (e.g., 365 nm) for a set period (e.g., 30 seconds).
- Record the absorption spectrum again. You should observe a decrease in the  $\pi$ - $\pi^*$  transition peak (around 320-350 nm) and a potential change in the n- $\pi^*$  transition region.
- Repeat steps 3 and 4 until no further significant changes in the spectrum are observed, indicating that a photostationary state (PSS) has been reached.
- To observe the reverse cis to trans isomerization, irradiate the PSS sample with visible light (e.g., >400 nm) and record the spectra at intervals until the original trans-isomer spectrum is recovered.
- Alternatively, to measure thermal relaxation, keep the PSS sample in the dark at a constant temperature and record the absorption spectrum at regular time intervals to monitor the recovery of the trans-isomer peak.

Diagram of Photoswitching Characterization Workflow:

## Photoswitching Characterization



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Caption: Workflow for UV-Vis characterization of photoswitching.

## Application Note: Photo-control of a Nematic Liquid Crystal Phase

Introduction: The trans-to-cis isomerization of **azoxybenzene** results in a significant change in molecular shape from a relatively linear trans form to a bent cis form. In a liquid crystal host, the linear trans-isomers can align with the liquid crystal director, while the bent cis-isomers act as defects, disrupting the long-range order. This disruption can lead to a light-induced nematic-to-isotropic phase transition at a temperature below the thermal clearing point of the pristine liquid crystal.

Materials:

- **Azoxybenzene** derivative (e.g., 4,4'-dihexyloxy**azoxybenzene**)
- Polarizing Optical Microscope (POM) with a heating stage
- UV light source

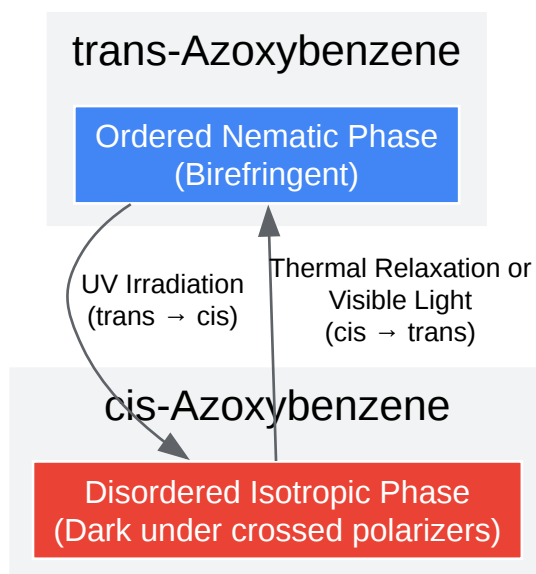
Protocol:

- Prepare a thin film of the **azoxybenzene** liquid crystal on a glass slide.
- Place the slide on the heating stage of the POM and heat it above its clearing point to the isotropic phase.
- Cool the sample slowly into the nematic phase and observe the characteristic texture under crossed polarizers.
- While observing under the POM, irradiate a region of the sample with UV light (e.g., 365 nm).
- Observe the disappearance of the birefringent nematic texture in the irradiated region, indicating a transition to the isotropic phase due to the formation of cis-isomers.
- Turn off the UV light and observe the thermal relaxation back to the nematic phase as the cis-isomers convert back to the trans form.

Diagram of Photo-controlled Phase Transition:



## Photo-control of Liquid Crystal Phase



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Caption: Logic of photo-controlled phase transition in an **azoxybenzene** liquid crystal.

## Concluding Remarks

**Azoxybenzene** presents an interesting, though less explored, alternative to azobenzene as a photoswitch. Its photoisomerization properties have been characterized, and its application in controlling the phase of liquid crystals has been demonstrated. For researchers and scientists in materials science and drug development, **azoxybenzene** could be a valuable tool in applications where its specific absorption profile and thermal relaxation kinetics are advantageous. Further research into incorporating **azoxybenzene** into other material platforms such as polymers and gels could unveil new functionalities and applications for this class of photoswitches.

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